molecular formula C13H14N2O4 B13501661 1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid

1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid

Cat. No.: B13501661
M. Wt: 262.26 g/mol
InChI Key: DUHLVEYUXHKHAH-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .

Preparation Methods

The synthesis of 1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial production methods often utilize flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate. The removal of the Boc group is achieved through protonation of the carbonyl oxygen, elimination of tert-butyl cations, and decarboxylation . This process is crucial in multistep organic synthesis and peptide synthesis.

Comparison with Similar Compounds

1-(Tert-butoxycarbonyl)-1H-indazole-4-carboxylic acid can be compared to other Boc-protected compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-4-5-8(11(16)17)9(10)7-14-15/h4-7H,1-3H3,(H,16,17)

InChI Key

DUHLVEYUXHKHAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C(=O)O

Origin of Product

United States

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